2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one
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Overview
Description
2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidinone core with amino groups at positions 2 and 6, and a benzoxazole moiety attached to a hexyl chain at position 5. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The hexyl chain is then introduced via alkylation reactions. The pyrimidinone core is synthesized separately, often through condensation reactions involving urea or guanidine derivatives with appropriate aldehydes or ketones. Finally, the benzoxazole-hexyl intermediate is coupled with the pyrimidinone core under suitable conditions, such as using a base catalyst in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group in the hexyl chain can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the benzoxazole moiety can intercalate with DNA or interact with proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the benzoxazole moiety and hexyl chain, resulting in different chemical properties and applications.
5-(6-Benzoxazolyl)-2,6-diaminopyrimidin-4(1H)-one: Similar structure but with variations in the alkyl chain length or functional groups.
Uniqueness
The unique combination of the benzoxazole moiety, hexyl chain, and pyrimidinone core in 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
CAS No. |
647831-14-9 |
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Molecular Formula |
C17H19N5O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,4-diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O3/c18-14-10(15(24)22-17(19)21-14)6-2-1-3-8-12(23)16-20-11-7-4-5-9-13(11)25-16/h4-5,7,9H,1-3,6,8H2,(H5,18,19,21,22,24) |
InChI Key |
YYLKGGYSOHJCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCCC3=C(N=C(NC3=O)N)N |
Origin of Product |
United States |
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